molecular formula C19H16N6OS B15281952 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B15281952
M. Wt: 376.4 g/mol
InChI Key: ILKXUALPZNSHSB-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several functional groups, including triazole, thiadiazole, and imidazopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of triazolothiadiazine derivatives . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cuprous oxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve refluxing in solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound’s structure allows it to form hydrogen bonds with different target receptors, making it a versatile pharmacophore . It can inhibit enzymes such as carbonic anhydrase and cholinesterase, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows it to interact with a wide range of biological targets, making it a promising candidate for drug development .

Biological Activity

The compound 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry. This compound integrates multiple heterocyclic structures known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, supported by data from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyridine : Known for its role in various pharmacological activities.
  • Triazolo[3,4-b][1,3,4]thiadiazole : A scaffold recognized for antimicrobial and anticancer properties.
  • Phenoxyethyl group : Imparts additional biological activity and enhances solubility.

Biological Activity Spectrum

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:

  • A study reported that compounds with similar structures demonstrated significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
  • The triazole component has also been linked to enhanced antifungal activity .

2. Anticancer Properties

The anticancer potential of this compound is notable. Studies have shown that:

  • Compounds with imidazo[1,2-a]pyridine moieties can induce apoptosis in cancer cells. For example, related compounds have been tested against human leukemia cell lines with IC50 values as low as 0.15 µM .
  • The presence of the triazole-thiadiazole hybrid structure has been correlated with significant growth inhibition in several cancer cell lines .

3. Anti-inflammatory and Analgesic Effects

The compound's ability to modulate inflammatory pathways has been documented:

  • Thiadiazole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
  • In animal models, similar compounds have shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to This compound :

StudyCompound TestedBiological ActivityFindings
Triazolo-thiadiazole derivativesAntimicrobialMIC values from 0.5 to 8 µg/mL against bacteria
Thiadiazole hybridsAnticancerIC50 values as low as 0.15 µM against leukemia cells
Similar imidazo derivativesAnti-inflammatorySignificant reduction in cytokine levels in vitro

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes such as aromatase and xanthine oxidase, which are crucial in cancer and inflammatory pathways .
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at the G2/M phase in cancer cells .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3

InChI Key

ILKXUALPZNSHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C(C)OC5=CC=CC=C5

Origin of Product

United States

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